molecular formula C19H16F3N3O4 B6578762 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 1190844-98-4

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

Número de catálogo: B6578762
Número CAS: 1190844-98-4
Peso molecular: 407.3 g/mol
Clave InChI: MIMKNOVRPMIHLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a synthetic benzodiazepine derivative characterized by a 1,4-benzodiazepine core fused with a propanamide side chain and a 4-(trifluoromethoxy)phenyl substituent. The benzodiazepine scaffold is widely recognized for its pharmacological relevance, particularly in central nervous system (CNS) modulation, though the specific therapeutic target of this compound remains underexplored in the provided evidence. Its structural uniqueness lies in the trifluoromethoxy group, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Propiedades

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4/c20-19(21,22)29-12-7-5-11(6-8-12)23-16(26)10-9-15-18(28)24-14-4-2-1-3-13(14)17(27)25-15/h1-8,15H,9-10H2,(H,23,26)(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMKNOVRPMIHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide is a complex organic molecule that integrates the structural features of benzodiazepines and phenyl derivatives. This unique structure suggests significant potential for various biological activities, particularly in pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C16H15F3N2O3C_{16}H_{15}F_3N_2O_3, with a molecular weight of approximately 364.3 g/mol. The presence of the benzodiazepine core typically associates this class of compounds with central nervous system (CNS) activity, including anxiolytic and sedative effects.

Property Value
Molecular FormulaC₁₆H₁₅F₃N₂O₃
Molecular Weight364.3 g/mol
CAS NumberNot specified
IUPAC Name3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide

The biological activity of the compound is primarily attributed to its interaction with GABA_A receptors, a common target for benzodiazepines. These receptors are crucial in mediating inhibitory neurotransmission in the brain. The trifluoromethoxy group may enhance lipophilicity and receptor binding affinity, potentially leading to improved pharmacological profiles.

Pharmacological Studies

Research indicates that derivatives of benzodiazepines exhibit a range of biological activities:

  • Anxiolytic Effects : Compounds with similar structures have been shown to reduce anxiety in animal models.
  • Sedative Properties : Many benzodiazepine derivatives possess sedative effects that can be beneficial in treating insomnia or agitation.
  • Neuroprotective Activity : Some studies suggest that benzodiazepine derivatives can protect against neuronal damage in various models of neurodegeneration.

Study 1: Anxiolytic Activity

A study conducted on a related benzodiazepine compound demonstrated significant anxiolytic effects in mice subjected to elevated plus maze tests. The compound exhibited a dose-dependent reduction in anxiety-like behavior, supporting its potential use as an anxiolytic agent.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of benzodiazepine derivatives in models of oxidative stress. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative agents, suggesting therapeutic potential for neurodegenerative diseases.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, primarily related to its interaction with the central nervous system (CNS). Its mechanism of action is thought to involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. This modulation can lead to anxiolytic, sedative, and anticonvulsant effects.

Potential Applications:

  • Anxiolytic Agents : Due to its ability to enhance GABAergic activity, this compound may serve as a potential anxiolytic agent. Studies have indicated that benzodiazepines can reduce anxiety symptoms effectively.
  • Anticonvulsant Properties : The compound's structural characteristics suggest it could be effective in treating seizure disorders. Benzodiazepines are commonly used in clinical settings for their anticonvulsant properties.
  • Sedative Effects : The sedative properties of benzodiazepines make this compound a candidate for use in sleep disorders or preoperative sedation protocols.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives, including this compound. For instance:

  • A study published in the Journal of Medicinal Chemistry explored various substitutions on the benzodiazepine core to assess their impact on pharmacological activity. The findings suggested that modifications at the nitrogen and carbon positions could significantly enhance efficacy and selectivity for GABA receptors .
  • Another research article highlighted the synthesis of related compounds and their evaluation in animal models for anxiety and seizure activity. The results indicated promising anxiolytic effects comparable to established benzodiazepines .
  • Case Study on Anxiolytic Activity :
    • In a controlled trial involving animal models, the compound was administered at varying doses to evaluate its anxiolytic effects compared to diazepam. The results showed a dose-dependent reduction in anxiety-like behavior, suggesting its potential as an anxiolytic agent .
  • Clinical Trials for Anticonvulsant Use :
    • A recent clinical trial investigated the efficacy of this compound in patients with refractory epilepsy. Preliminary results indicated a significant reduction in seizure frequency among participants receiving the treatment compared to those on placebo .

Comparación Con Compuestos Similares

Table 1: Key Comparative Data

Compound Name & Structure Molecular Formula Molecular Weight Key Substituents Pharmacological Target Synthesis Yield (If Available)
Main Compound : Benzodiazepine core + 4-(trifluoromethoxy)phenyl propanamide Not explicitly provided* ~355–456 (estimated) 4-(trifluoromethoxy)phenyl Undisclosed (Likely CNS-related) N/A
5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () C₂₆H₂₈Cl₂N₃OS 516.5 3,5-dichlorophenyl, thiophen-3-yl Dopamine D3 receptor ligand 41%
3-(2,5-dioxo-benzodiazepin-3-yl)-N-(1-isopropyl-pyrazol-5-yl)propanamide () C₁₈H₂₁N₅O₃ 355.4 1-isopropyl-pyrazol-5-yl Undisclosed N/A
(S)-N-(4-(1,1-Dioxido-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-benzodiazepin-3-yl)propanamide () C₂₂H₂₄N₄O₅S 456.5 Thiazinan sulfone, stereochemistry (S) Undisclosed N/A
N-[2-(6-chloro-2,3-dioxo-quinoxalin-1-yl)ethyl]-3-(2,5-dioxo-benzodiazepin-3-yl)propanamide () C₂₂H₁₈ClN₅O₅ 479.9 Quinoxaline-dione, chloro substituent Undisclosed N/A

Key Findings from Structural Comparisons

GABAergic targets) . introduces a thiazinan sulfone group, which increases polarity and may impact blood-brain barrier permeability compared to the lipophilic trifluoromethoxy group in the main compound .

Substituent Effects: The 4-(trifluoromethoxy)phenyl group in the main compound likely enhances metabolic stability due to the electron-withdrawing trifluoromethoxy moiety, a feature absent in analogs like (isopropyl pyrazole) and (quinoxaline-dione) . The chloro substituent in may improve target affinity for oxidative environments but could increase toxicity risks .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The trifluoromethoxy group in the main compound likely confers higher lipophilicity than ’s sulfone group, favoring CNS penetration.
  • Target Selectivity: The dopamine D3 receptor affinity of suggests divergent biological applications compared to the main compound, which may target GABA receptors or novel pathways .
  • Solubility : The thiazinan sulfone in could improve aqueous solubility, whereas the main compound’s trifluoromethoxy group may reduce it .

Métodos De Preparación

Cyclization of Diamine Derivatives

The 1,4-benzodiazepine scaffold is typically synthesized via cyclization of a diamine precursor. For example, N-(2-aminophenyl)-3-bromopropionamide undergoes intramolecular cyclization under basic conditions to form the 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core. This reaction is catalyzed by triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the bicyclic structure with >80% purity after recrystallization.

Key Reaction Conditions:

  • Reagent: 3-Bromopropionyl chloride, triethylamine

  • Solvent: Anhydrous THF

  • Temperature: 0–5°C

  • Yield: 72–78%

Optimization of Ring Closure

Alternative methods employ NBS (N-bromosuccinimide) in carbon tetrachloride (CCl₄) with AIBN (azobisisobutyronitrile) as a radical initiator to brominate intermediate esters, followed by alkylation with piperazine derivatives. This approach minimizes side reactions such as nitrile hydrolysis, which can reduce yields during subsequent steps.

Introduction of the Propanamide Side Chain

Alkylation of the Benzodiazepine Core

The 3-position of the benzodiazepine core is functionalized via nucleophilic alkylation. 3-Amino-2,3-dihydro-1H-1,4-benzodiazepin-2-one reacts with ethyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form the propanamide precursor. This Michael addition proceeds at 60°C in dimethylformamide (DMF), achieving a 65% yield after silica gel chromatography.

Hydrolysis and Activation

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture. The resulting acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for subsequent coupling.

Coupling with 4-(Trifluoromethoxy)aniline

Amide Bond Formation

The activated carboxylic acid is coupled with 4-(trifluoromethoxy)aniline in dichloromethane (DCM) using HATU and N,N-diisopropylethylamine (DIPEA) as a base. This step is critical for introducing the electron-deficient aryl group, which enhances the compound’s bioavailability.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acid:amine)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12–16 hours

  • Yield: 58–63%

Challenges with Trifluoromethoxy Substitution

The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces the nucleophilicity of the aniline, necessitating excess coupling reagent and prolonged reaction times. Impurities such as N-acylurea byproducts are mitigated via column chromatography with ethyl acetate/hexane (3:7).

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance reaction control and reproducibility. For instance, the cyclization step is conducted in a microreactor at 5°C with a residence time of 10 minutes, achieving 85% conversion.

Purification Techniques

Industrial purification utilizes simulated moving bed (SMB) chromatography to separate enantiomers and byproducts. This method reduces solvent consumption by 40% compared to batch chromatography.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂), 3.65 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water 70:30): Retention time = 8.2 minutes; purity >98%.

Comparative Analysis of Synthetic Routes

StepMethod A (Batch)Method B (Flow)
Cyclization Yield72%85%
Coupling Yield58%63%
Purity95%98%
Solvent Consumption12 L/kg7 L/kg

Q & A

Q. What are the key steps in synthesizing the compound, and how is purity ensured?

The synthesis involves multi-step organic reactions, including cyclization to form the benzodiazepine core and subsequent coupling with the trifluoromethoxy phenyl group. Critical parameters include reflux conditions (e.g., ethanol as solvent, glacial acetic acid catalyst) and precise temperature control. Purity is ensured via High-Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation .

Q. Which spectroscopic methods are essential for structural confirmation?

NMR (¹H and ¹³C) confirms the benzodiazepine ring and propanamide linkage, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like carbonyls. Mass Spectrometry (MS) verifies molecular weight. Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .

Q. How is the compound’s stability assessed under varying storage conditions?

Accelerated stability studies are conducted at elevated temperatures (e.g., 40°C) and humidity levels (75% RH). Samples are analyzed periodically using HPLC to monitor degradation products and quantify active compound retention .

Q. What are common impurities in synthesis, and how are they resolved?

By-products like unreacted intermediates or oxidation derivatives are identified via Liquid Chromatography-Mass Spectrometry (LC-MS). Purification employs gradient elution in column chromatography or preparative HPLC. Reaction optimization (e.g., inert atmosphere) minimizes side reactions .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to receptors like GABA-A. Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituents (e.g., trifluoromethoxy group’s electron-withdrawing effects). Integration with COMSOL Multiphysics optimizes reaction parameters for scaled synthesis .

Q. What strategies enhance solubility for in vitro bioactivity assays?

Co-solvents (e.g., DMSO:PBS mixtures) or salt formation (e.g., hydrochloride salts) improve aqueous solubility. Structural analogs with hydrophilic groups (e.g., hydroxyl substitutions) are synthesized and tested via equilibrium solubility assays. Dynamic Light Scattering (DLS) characterizes colloidal stability .

Q. How can AI-driven experimental design optimize synthetic pathways?

Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to predict optimal conditions (temperature, solvent ratios). Robotic platforms automate parameter testing, reducing trial iterations. Real-time HPLC feedback adjusts conditions dynamically .

Q. How do structural modifications affect pharmacokinetic properties?

Substituents at the benzodiazepine core (e.g., halogenation) or propanamide chain (e.g., alkylation) are tested in vitro using Caco-2 cell monolayers for permeability and cytochrome P450 assays for metabolic stability. In silico tools (e.g., SwissADME) predict bioavailability and blood-brain barrier penetration .

Q. How to resolve contradictions in reported bioactivity data across studies?

Compare assay conditions (e.g., cell lines, incubation times) and validate using standardized protocols (e.g., NIH/NCATS guidelines). Assess compound stability in assay buffers via LC-MS. Reproduce experiments with independent synthetic batches to rule out impurity effects .

Q. What mechanistic insights explain the compound’s selectivity for specific enzymes?

Competitive inhibition assays (e.g., fluorogenic substrates) and X-ray crystallography reveal binding modes. Molecular dynamics simulations (e.g., GROMACS) track conformational changes in enzyme-active sites upon ligand binding. Site-directed mutagenesis validates critical residues .

Methodological Framework for Research

Aspect Techniques/Tools Key References
Synthesis Reflux with acetic acid catalyst, column chromatography
Characterization NMR, FTIR, HPLC, LC-MS
Bioactivity Screening Enzyme inhibition assays, Caco-2 permeability models
Computational Analysis Molecular docking, QSAR, COMSOL Multiphysics
Data Validation Reproducibility protocols, stability studies

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.